

Spectral Analysis of 2-aminoquinoline-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoquinoline-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-aminoquinoline-3-carbonitrile**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is structured to be a practical resource for researchers engaged in the synthesis, characterization, and application of this molecule.

Introduction

2-aminoquinoline-3-carbonitrile is a versatile scaffold in organic synthesis, serving as a precursor for a wide range of fused heterocyclic systems. Its derivatives have demonstrated a broad spectrum of biological activities, making the precise characterization of its structure and properties paramount for new discoveries. This guide focuses on the key spectroscopic techniques used to elucidate and confirm the molecular structure of **2-aminoquinoline-3-carbonitrile**.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for **2-aminoquinoline-3-carbonitrile**. Due to the limited availability of fully assigned experimental

data in publicly accessible literature for the unsubstituted parent compound, some data is inferred from closely related derivatives and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.0	d	1H	H-4
~7.8 - 7.6	m	2H	H-5, H-8
~7.5 - 7.3	m	2H	H-6, H-7
~5.5 - 5.0	br s	2H	-NH ₂

Note: Predicted values are based on the analysis of substituted **2-aminoquinoline-3-carbonitrile** derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) (ppm)	Assignment
~160	C-2
~148	C-8a
~138	C-4
~132	C-7
~128	C-5
~127	C-6
~125	C-4a
~118	C-3
~116	-CN
~90	C-3

Note: The PubChem database indicates the availability of a ^{13}C NMR spectrum for this compound. The listed values are typical for quinoline derivatives and require experimental confirmation for precise assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **2-aminoquinoline-3-carbonitrile** is expected to show characteristic absorption bands for its amine, nitrile, and aromatic functionalities.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretch (asymmetric and symmetric) of -NH ₂
2220 - 2230	Strong	C≡N stretch (nitrile)
1640 - 1600	Medium	C=N and C=C stretch (quinoline ring)
1600 - 1450	Medium	Aromatic C=C skeletal vibrations
800 - 700	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-aminoquinoline-3-carbonitrile** (molar mass: 169.18 g/mol), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
169	High	[M] ⁺ (Molecular Ion)[1]
142	Medium	[M - HCN] ⁺
115	Medium	[M - HCN - HCN] ⁺ or [C ₈ H ₅ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound like **2-aminoquinoline-3-carbonitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-aminoquinoline-3-carbonitrile** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration may need to be adjusted to avoid solubility issues.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of protons.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **2-aminoquinoline-3-carbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

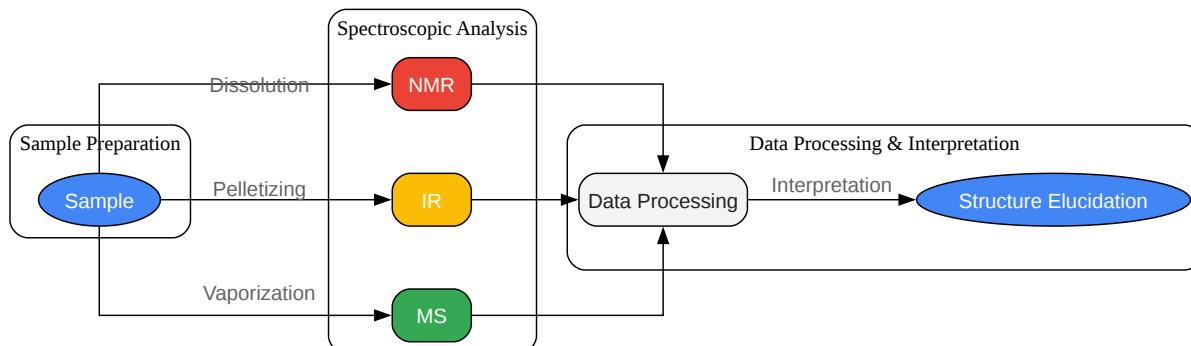
- Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to promote vaporization.
- Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structure of the target compound.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

2-Aminoquinoline-3-carbonitrile

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Caption: Chemical structure of **2-aminoquinoline-3-carbonitrile**.

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References

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- To cite this document: BenchChem. [Spectral Analysis of 2-aminoquinoline-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177327#spectral-data-for-2-aminoquinoline-3-carbonitrile-nmr-ir-mass-spec]

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